
sodium5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrrole ring, making it a valuable molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired pyrrole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing. The purification of the final product is achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(4-Chlorophenyl)-1,3-thiazole: Exhibits antibacterial and antifungal properties.
4-(4-Chlorophenyl)-1,2,3-triazole: Investigated for its potential anticancer effects.
Uniqueness
Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate stands out due to its unique pyrrole structure, which imparts distinct chemical and biological properties
特性
分子式 |
C11H7ClNNaO2 |
|---|---|
分子量 |
243.62 g/mol |
IUPAC名 |
sodium;5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H8ClNO2.Na/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-6,13H,(H,14,15);/q;+1/p-1 |
InChIキー |
FVIIRUKQTIIDNK-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


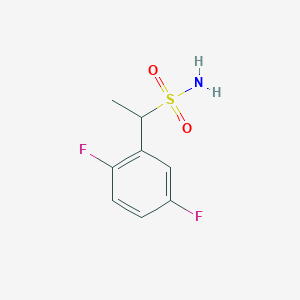
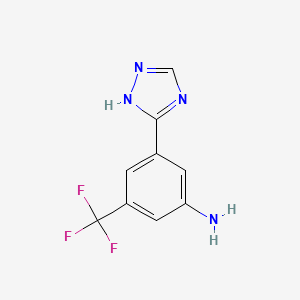
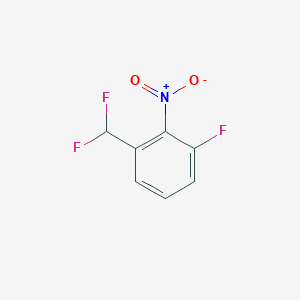

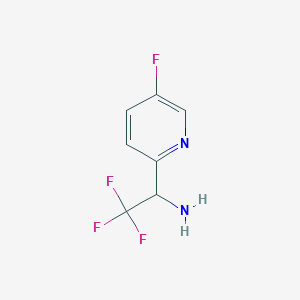



![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)

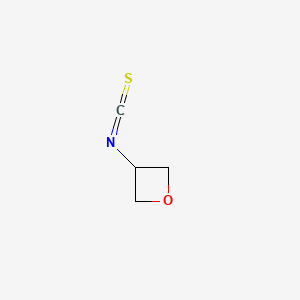
![3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)


